Chromonar hydrochloride (CAS 655-35-6), also known as carbocromen hydrochloride, is a well-characterized coumarin-derivative coronary vasodilator. In scientific and industrial procurement, it is primarily valued for its quantifiable, selective ability to increase coronary blood flow without inducing systemic hemodynamic shifts. Supplied as a stable, water-soluble hydrochloride salt, it serves as a critical reference standard and pharmacological tool in cardiovascular research, specifically for isolating coronary dilatory capacity from myocardial oxygen demand and systemic blood pressure artifacts .
Substituting Chromonar hydrochloride with broader-class vasodilators (such as dipyridamole) or its own free base introduces severe experimental and formulation confounders. The free base form lacks the aqueous solubility required for straightforward intravenous or physiological buffer formulations, necessitating organic co-solvents . Furthermore, functional substitution with common agents like dipyridamole fails in precision cardiovascular models because these alternatives trigger systemic tachycardia and significantly elevate myocardial oxygen consumption, thereby masking the pure vasodilatory response and complicating the interpretation of cardiac metabolic data[1].
The selection of the hydrochloride salt of Chromonar over its free base is dictated by its water-soluble physicochemical profile for aqueous systems. While Chromonar free base (CAS 804-10-4) is practically insoluble in water, Chromonar hydrochloride exhibits high aqueous solubility, yielding stable solutions (often exhibiting characteristic purple fluorescence) suitable for direct physiological application .
| Evidence Dimension | Aqueous solubility for physiological buffers |
| Target Compound Data | Soluble in water, alcohol, and chloroform |
| Comparator Or Baseline | Chromonar free base (Insoluble in water) |
| Quantified Difference | Transition from insoluble to fully water-soluble |
| Conditions | Standard aqueous dissolution at physiological pH |
Eliminates the need for lipophilic carriers or harsh organic co-solvents in intravenous formulations and isolated organ perfusion studies.
In comparative clinical and preclinical hemodynamic assessments, Chromonar hydrochloride demonstrates a highly selective pharmacological profile compared to the standard benchmark, dipyridamole. While both compounds achieve comparable maximal coronary vasodilation (increasing flow from baseline ~80 to >300 ml/100g/min), dipyridamole induces a 46% increase in myocardial oxygen consumption and elevates heart rate significantly. In contrast, Chromonar achieves equivalent vasodilation with no significant change in myocardial oxygen demand or systemic aortic pressure [1].
| Evidence Dimension | Change in myocardial oxygen consumption during maximal vasodilation |
| Target Compound Data | 0% increase (remains unchanged) |
| Comparator Or Baseline | Dipyridamole (46% increase, p<0.001) |
| Quantified Difference | 46% absolute reduction in metabolic artifact |
| Conditions | Intravenous administration (Chromonar 0.125 mg/kg/min vs Dipyridamole 0.05 mg/kg/min) |
Allows researchers to evaluate pure coronary dilatory capacity without confounding the system with drug-induced metabolic stress or tachycardia.
For rigorous analytical workflows, the solid-state properties of the reference material are paramount. Chromonar hydrochloride is isolated as a highly crystalline white to off-white powder with a sharp, well-defined melting point of 159-160°C. This distinct thermal profile and stable stoichiometric salt formation provide batch-to-batch reproducibility compared to amorphous coumarin derivatives or crude vasodilator mixtures, ensuring precise molar dosing and reliable calibration in high-performance liquid chromatography (HPLC) and mass spectrometry .
| Evidence Dimension | Thermal stability and phase definition |
| Target Compound Data | Sharp melting point at 159-160°C |
| Comparator Or Baseline | Amorphous coumarin analogs (Variable melting ranges and hygroscopicity) |
| Quantified Difference | Highly defined crystalline transition vs. broad amorphous melting |
| Conditions | Standard melting point apparatus |
Guarantees precise gravimetric preparation and extended shelf-life for sensitive analytical and pharmacological assays.
Due to its high aqueous solubility and lack of systemic metabolic confounding, Chromonar hydrochloride is a highly suitable vasodilator for Langendorff isolated heart preparations and in vivo coronary flow models. It allows researchers to establish maximal coronary dilatory capacity without artificially spiking myocardial oxygen consumption, a critical requirement for ischemia-reperfusion studies [1].
The stable crystalline nature and precise melting point (159-160°C) of the hydrochloride salt make it an analytical reference standard. It is utilized for calibrating HPLC, LC-MS, and fluorometric assays (leveraging its natural aqueous fluorescence) in pharmacokinetic studies and quality control of coumarin-derivative libraries .
Chromonar hydrochloride serves as a baseline compound in formulation research investigating the synergistic effects of coronary vasodilators with non-steroidal anti-inflammatory drugs (NSAIDs). Its established compatibility and predictable pharmacodynamics make it a measurable precursor and comparator when evaluating novel cardioprotective or anti-anginal drug combinations[2].